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molecular formula C11H22N2O2 B2649846 Ethyl 4-(4-Methyl-1-piperazinyl)butanoate CAS No. 487008-51-5

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate

Cat. No. B2649846
M. Wt: 214.309
InChI Key: OYLUXBIBVCAYHD-UHFFFAOYSA-N
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Patent
US08545877B2

Procedure details

A mixture of ethyl 4-bromobutanoate (5.75 g, 29.5 mmol; Aldrich No. 167118) and 1-methylpiperazine (3.55 mL, 32.0 mmol; Aldrich No. 130001) and anhydrous K2CO3 (4.5 g, 32.5 mmol; Fisher No. P208) in acetonitrile (MeCN, 150 mL) was refluxed for 18 h before concentrated in vacuo. The organic layer was then separated and the aqueous layer was extracted with dichloromethane (DCM, 3×150 mL). The combined organic extracts were washed with water (150 mL), dried (Na2SO4), and concentrated in vacuo to give ethyl 4-(4-methylpiperzin-1-yl)butanoate (6.01 g, 96%) as a yellow oil.
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
3.55 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:2][CH2:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH2:13][CH2:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.75 g
Type
reactant
Smiles
BrCCCC(=O)OCC
Name
Quantity
3.55 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
before concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (DCM, 3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.01 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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